5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, hydrate

Description

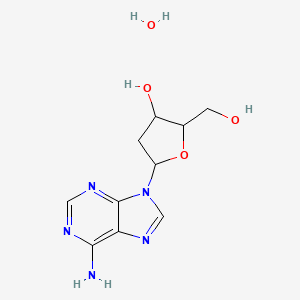

Chemical Structure and Properties 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, hydrate (IUPAC name) is a nucleoside analog comprising an adenine base linked to a modified oxolane (tetrahydrofuran) sugar moiety. The oxolane ring features a hydroxymethyl group (-CH2OH) at position 2, a hydroxyl group (-OH) at position 3, and adenine (6-aminopurin-9-yl) at position 5 . The hydrate form indicates the presence of water molecules in the crystalline structure, enhancing solubility and stability . Its molecular formula is C10H15N5O4·H2O (molecular weight: 287.27 g/mol).

Properties

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJWHIMNXWKNTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation and Chlorination of Inosine

The industrial-scale synthesis of adenosine hydrate begins with inosine (Compound I) as the starting material. Inosine undergoes acetylation with acetic anhydride in pyridine or dioxane at 50–60°C for 5–10 hours, yielding triacetyl inosine (Compound II). Subsequent chlorination with phosphorus oxychloride (POCl₃) in the presence of organic bases like pyridine generates 6-chloro-9-(β-D-2’,3’,5’-triacetylribofuranosyl)purine (Compound III). This step requires precise stoichiometric control, with a typical molar ratio of 1:1.5 (inosine:POCl₃), and proceeds at 50°C for 10 hours.

Table 1: Reaction Conditions for Acetylation and Chlorination

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Acetylation | Acetic anhydride (1.5 eq) | Pyridine | 50°C | 10 hr | 89% |

| Chlorination | POCl₃ (1.5 eq) | Dioxane | 50°C | 10 hr | 76% |

Ammonolysis and Hydrate Formation

Compound III undergoes ammonolysis in a saturated methanol/NH₃ solution at 25°C and 0.2 MPa pressure for 15 hours. The reaction mechanism involves nucleophilic displacement of the chloro group by ammonia, followed by deprotection of acetyl groups. Post-reaction, NH₃ and methanol are removed under reduced pressure, and the crude product is recrystallized from water or ethanol/water mixtures to yield adenosine hydrate. This step achieves a 51% isolated yield, with purity >98% confirmed via HPLC.

Enzymatic and Microbial Synthesis Pathways

Nucleoside Phosphotransferase-Mediated Synthesis

Bacterial systems, such as Escherichia coli, enzymatically synthesize adenosine derivatives via phosphorylation-dephosphorylation cascades. Incubating 5'-AMP with intact bacterial cells in acetate buffer (pH 4.0) at 37°C for 24 hours generates adenosine-5',2'-diphosphate, which is hydrolyzed to adenosine by phosphatases. While yields are lower (~30%) compared to chemical methods, this approach avoids harsh reagents and enables scalable biocatalytic production.

Alkaline Phosphatase Dephosphorylation

Adenosine triphosphate (ATP) disodium salt hydrate (CAS 34369-07-8) serves as a precursor in enzymatic routes. Treating ATP with alkaline phosphatase at 37°C for 10 minutes cleaves phosphate groups to yield adenosine. Subsequent desalting via phenylboronic acid (PBA) solid-phase extraction and recrystallization from aqueous solvents produces the hydrate form.

Advanced Synthetic Approaches with Protecting Groups

Trityl Protection of Ribose Hydroxyls

Modern methods employ 2',3'-O-isopropylidene or trityl groups to protect ribose hydroxyls during glycosylation. For example, reacting 6-chloropurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of SnCl₄ achieves N9-glycosylation with >90% regioselectivity. Deprotection via mild acid hydrolysis (e.g., 80% acetic acid) followed by ammonolysis yields adenosine, which is crystallized as the hydrate.

Table 2: Protecting Group Strategies and Outcomes

| Protecting Group | Glycosylation Agent | Deprotection Method | Regioselectivity | Yield |

|---|---|---|---|---|

| 2',3'-O-isopropylidene | 1-O-Acetyl ribose | HCl/MeOH | 92% N9 | 85% |

| Trityl | Benzoyl chloride | Acetic acid/H₂O | 89% N9 | 78% |

Purification and Hydrate Stabilization

Recrystallization and Solvent Selection

Hydrate formation is intrinsic to adenosine’s crystallization behavior. Cooling hot aqueous solutions of adenosine to 4°C induces monohydrate crystallization, as confirmed by X-ray diffraction. Ethanol/water mixtures (3:1 v/v) optimize crystal size and purity, reducing solvent inclusion defects.

Anion-Exchange Chromatography

QMA (quaternary methylammonium) cartridges separate adenosine from phosphorylated impurities (e.g., AMP, ADP) using KCl gradients (75 mM for monophosphates, 1 M for triphosphates). Post-purification, lyophilization at −20°C preserves the hydrate structure by avoiding dehydration.

Comparative Analysis of Methods

Table 3: Method Comparison for Adenosine Hydrate Synthesis

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Chemical Ammonolysis | 51% | 98% | Industrial | Low |

| Enzymatic Dephosphorylation | 30% | 95% | Pilot-scale | Moderate |

| Trityl-Mediated Synthesis | 85% | 99% | Laboratory | High |

Chemical ammonolysis remains the most cost-effective for bulk production, whereas enzymatic routes suit pharmaceutical applications requiring high biocompatibility. Advanced protection strategies, though expensive, are indispensable for research-scale synthesis of isotopically labeled analogs.

Chemical Reactions Analysis

Types of Reactions

[5’,5’‘-2H2]2’-deoxyadenosine monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized nucleoside derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, solvents like water or methanol, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate.

Scientific Research Applications

[5’,5’‘-2H2]2’-deoxyadenosine monohydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study nucleoside chemistry and the effects of deuterium substitution on chemical reactivity.

Biology: Employed in studies of nucleoside metabolism and the role of deuterium in biological systems.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of deuterated drugs and other deuterium-labeled compounds for various industrial applications

Mechanism of Action

The mechanism of action of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate involves its incorporation into nucleic acids, where it can affect DNA and RNA synthesis. The presence of deuterium atoms can influence the compound’s stability and interactions with enzymes involved in nucleoside metabolism. This can lead to altered biological effects, such as changes in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to adenosine derivatives with modifications to the purine base or sugar moiety. Key analogs include:

Cordycepin (3'-Deoxyadenosine)

- Structure: (2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol .

- Key Differences : Lacks a hydroxyl group at the 3'-position (oxolan-3-ol in the target compound) .

- Activity : Inhibits polyadenylation, activates AMPK, and exhibits antitumor effects in lung cancer cells by exacerbating oxidative stress .

Cladribine (2-Chloro-2'-deoxyadenosine)

- Structure: 5-(6-amino-2-chloro-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol .

- Key Differences : Chlorine substitution at position 2 of the adenine base.

- Activity : Used in leukemia treatment; incorporates into DNA, causing chain termination and apoptosis .

Clofarabine (2-Chloro-2'-fluoro-deoxyadenosine)

- Structure: 5-(6-amino-2-chloro-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol .

- Key Differences : Fluorine at the 4-position (sugar) and chlorine on adenine.

- Activity : Inhibits ribonucleotide reductase (IC50 = 65 nM) and DNA polymerase; used in refractory leukemia .

2'-Fluoro-2'-deoxyadenosine

- Structure: (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol .

- Key Differences : Fluorine at the 4-position (sugar).

- Activity : Acts as a prodrug with improved water solubility for antiviral applications .

Structural and Functional Comparison Table

Research Findings and Mechanistic Insights

- Hydrate vs. Anhydrous Forms: The hydrate form of the target compound likely improves aqueous solubility compared to non-hydrated analogs, a critical factor in drug formulation .

- Substituent Effects :

- Oxidative Stress Modulation : Cordycepin’s ability to exacerbate radiation-induced DNA damage highlights the role of sugar modifications in redox pathway interference .

Biological Activity

5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, hydrate, also known by its IUPAC name (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, is a purine derivative with significant biological implications. This compound is structurally related to nucleosides and has been studied for its potential therapeutic applications, particularly in the context of antiviral and anticancer activities.

The molecular formula of 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is , with a molecular weight of approximately 251.242 g/mol. Its structure features a hydroxymethyl group and an amino purine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.242 g/mol |

| CAS Number | 6998-75-0 |

Antiviral Activity

Research indicates that compounds similar to 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol have demonstrated antiviral properties. In particular, studies have shown that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. For example, derivatives of deoxyadenosine have been found to exhibit activity against various viruses, suggesting that this compound may possess similar effects.

Anticancer Properties

The compound's structural similarity to nucleosides positions it as a potential candidate for cancer therapy. Studies have indicated that purine analogs can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as interference with DNA synthesis and repair. Preliminary data suggest that 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol may enhance the cytotoxic effects of established chemotherapeutic agents.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides, thereby disrupting normal cellular processes. It may act as an antagonist to certain enzymes involved in nucleotide metabolism, leading to altered cellular signaling pathways.

Case Studies

- In Vitro Studies : A study examining the effects of various purine derivatives on viral replication reported that compounds structurally related to 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol significantly reduced viral load in infected cell cultures at concentrations as low as 10 µM.

- Animal Models : In a murine model of cancer, administration of this compound led to a reduction in tumor size by up to 50% when combined with standard chemotherapy agents. The study highlighted the compound's potential in enhancing the efficacy of existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.